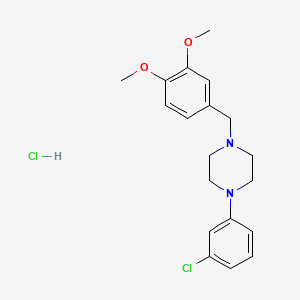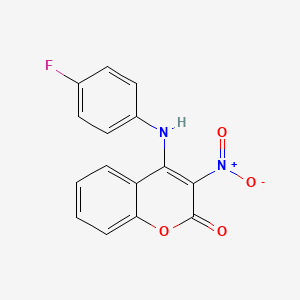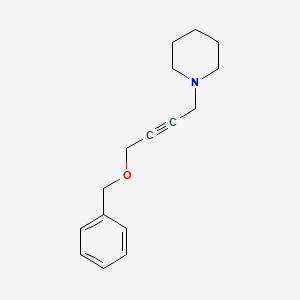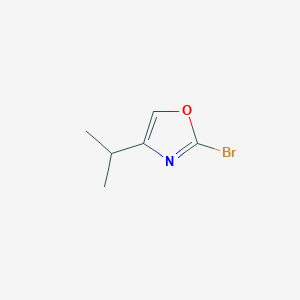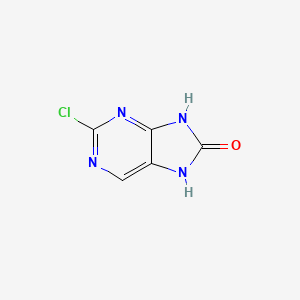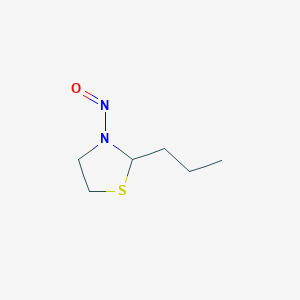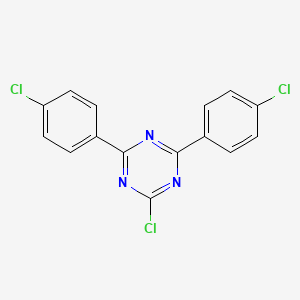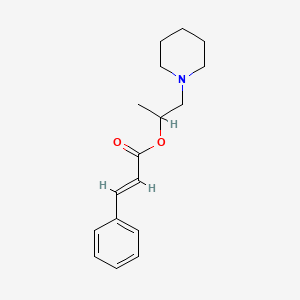
1-(piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic six-membered ring containing nitrogen as a hetero atom This compound is characterized by the presence of a piperidine ring, a propan-2-yl group, and a phenylprop-2-enoate moiety
Vorbereitungsmethoden
The synthesis of 1-(piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with propan-2-yl bromide to form 1-(piperidin-1-yl)propan-2-yl bromide. This intermediate is then reacted with (2E)-3-phenylprop-2-enoic acid in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylprop-2-enoate moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The piperidine ring and phenylprop-2-enoate moiety are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
1-(Piperidin-1-yl)-2-(propan-2-yl)ethanone: This compound has a similar piperidine ring but lacks the phenylprop-2-enoate moiety, resulting in different chemical and biological properties.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: This compound contains a piperidine ring and a benzimidazole moiety, making it structurally related but functionally distinct.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1049977-88-9 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
1-piperidin-1-ylpropan-2-yl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H23NO2/c1-15(14-18-12-6-3-7-13-18)20-17(19)11-10-16-8-4-2-5-9-16/h2,4-5,8-11,15H,3,6-7,12-14H2,1H3/b11-10+ |
InChI-Schlüssel |
CWYIKQNGWIEZGZ-ZHACJKMWSA-N |
Isomerische SMILES |
CC(CN1CCCCC1)OC(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(CN1CCCCC1)OC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


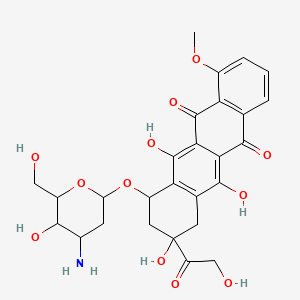
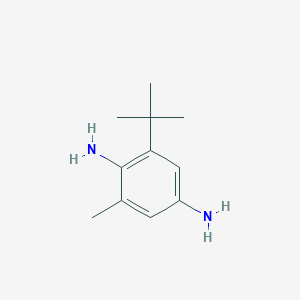
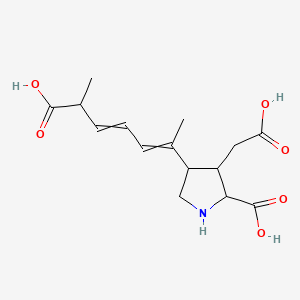
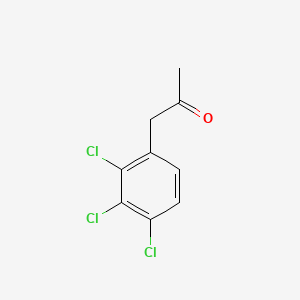
![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
